molecular formula C20H28NaO2 B089262 Sodium retinoate CAS No. 13497-05-7

Sodium retinoate

Cat. No.: B089262
CAS No.: 13497-05-7
M. Wt: 323.4 g/mol
InChI Key: KHVMYNFOBSUIBX-ABAXVIISSA-N
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Description

Sodium retinoate is a derivative of retinoic acid, a metabolite of vitamin A. It is known for its significant role in dermatology and cosmetic applications due to its ability to influence cell proliferation and differentiation. This compound is often used in topical formulations for its anti-aging and skin-renewing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium retinoate can be synthesized through the esterification of retinoic acid with sodium hydroxide. The reaction typically involves dissolving retinoic acid in an appropriate solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt of retinoic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-pressure homogenization techniques can enhance the stability and reduce the irritation potential of the final product. Encapsulation methods, such as lipid nanoparticle encapsulation, are also employed to improve the transdermal delivery and efficacy of this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium retinoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form retinoic acid.

    Reduction: It can be reduced to form retinol.

    Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Retinoic acid

    Reduction: Retinol

    Substitution: Metal retinoates (e.g., zinc retinoate)

Scientific Research Applications

Sodium retinoate has a wide range of applications in scientific research:

Mechanism of Action

Sodium retinoate exerts its effects by binding to and activating retinoic acid receptors. These receptors are part of the nuclear receptor superfamily and function as ligand-inducible transcription factors. Upon activation, retinoic acid receptors regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism is crucial for its therapeutic effects in dermatology and oncology .

Comparison with Similar Compounds

    Retinoic Acid: The active form of vitamin A, used in similar applications but with higher potency and irritation potential.

    Retinol: A less potent precursor of retinoic acid, commonly used in over-the-counter skincare products.

    Retinyl Palmitate: An ester of retinol, used for its stability and lower irritation potential.

Uniqueness of Sodium Retinoate: this compound offers a balance between efficacy and irritation. It is more stable than retinoic acid and less irritating than retinol, making it suitable for sensitive skin. Its ability to be encapsulated in lipid nanoparticles further enhances its stability and transdermal delivery, making it a unique and valuable compound in both research and industrial applications .

Properties

CAS No.

13497-05-7

Molecular Formula

C20H28NaO2

Molecular Weight

323.4 g/mol

IUPAC Name

sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+;

InChI Key

KHVMYNFOBSUIBX-ABAXVIISSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na]

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na]

13497-05-7

Related CAS

302-79-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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